molecular formula C15H13N3OS B6636700 N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B6636700
M. Wt: 283.4 g/mol
InChI Key: ZYQYHCSRNCMCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as MPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In anticancer studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. In Alzheimer's disease studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In anticancer studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to reduce the levels of amyloid-beta peptides in the brain. In corrosion inhibition studies, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been shown to reduce the corrosion rate of metals.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Another advantage is its potential applications in various fields, which allows for interdisciplinary research. One limitation of using N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine. In medicinal chemistry, future studies could focus on optimizing the structure of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine for increased anticancer activity. In pharmacology, future studies could focus on the development of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine-based drugs for the treatment of Alzheimer's disease. In materials science, future studies could focus on the development of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine-based coatings for corrosion protection. Overall, the potential applications of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine make it a promising compound for further research in various fields.

Synthesis Methods

The synthesis of N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 3-methoxybenzaldehyde, 4-pyridinecarboxaldehyde, and thiosemicarbazide in the presence of a catalyst. The resulting product is N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, which can be purified by recrystallization.

Scientific Research Applications

N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has shown potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In pharmacology, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In materials science, N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has been studied for its potential as a corrosion inhibitor for metals.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-13-4-2-3-12(9-13)17-15-18-14(10-20-15)11-5-7-16-8-6-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQYHCSRNCMCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

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